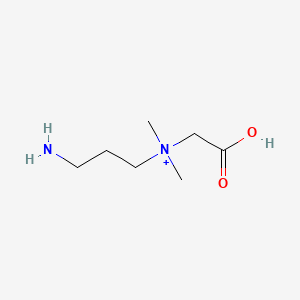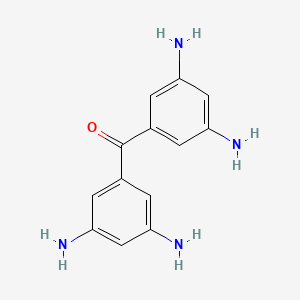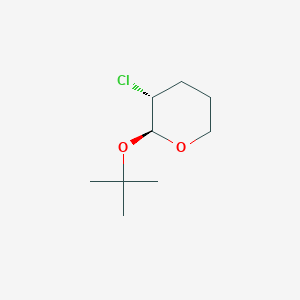
5-Butyl-3,3-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-3,3-dimethylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones Cyclohexanones are characterized by a six-membered ring containing a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3,3-dimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated monitoring ensures consistent quality and minimizes by-products.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or esters, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone to an alcohol, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl and dimethyl groups can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-Butyl-3,3-dimethylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying cyclohexanone derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for more complex chemical compounds.
Mécanisme D'action
The mechanism of action of 5-Butyl-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The butyl and dimethyl substituents can affect the compound’s lipophilicity and membrane permeability, impacting its overall efficacy.
Comparaison Avec Des Composés Similaires
3,3-Dimethylcyclohexanone: Lacks the butyl group, resulting in different chemical properties and applications.
5-Butylcyclohexanone:
Uniqueness: 5-Butyl-3,3-dimethylcyclohexan-1-one is unique due to the combination of butyl and dimethyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
59005-34-4 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
5-butyl-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H22O/c1-4-5-6-10-7-11(13)9-12(2,3)8-10/h10H,4-9H2,1-3H3 |
Clé InChI |
ASIOMLZOLVBKAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(=O)CC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)

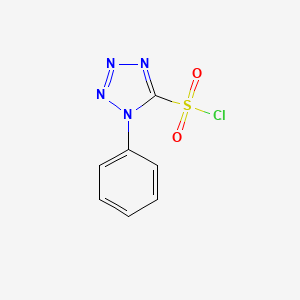

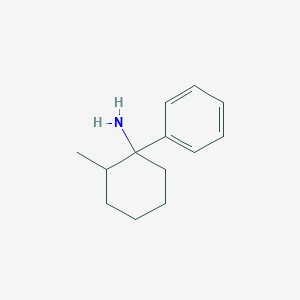
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

